{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has gained attention in medicinal chemistry due to their diverse biological activities, particularly as potential inhibitors of various enzymes and receptors involved in disease processes. The specific compound in question features a bromine substituent at the 3-position and a methanamine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core structure.
The compound is synthesized from commercially available precursors, often involving bromination and subsequent functionalization steps. It is available through chemical supply companies for research purposes.
The synthesis of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors can also be employed for large-scale production to enhance efficiency .
The molecular formula of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is , with a molecular weight of approximately .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | (3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI | InChI=1S/C9H15BrN4/c1-2-7-8(10)9... |
Canonical SMILES | CCC1=NN2C(CCNC2=C1Br)CN |
{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions:
Common reagents for substitution include nucleophiles like amines and thiols. For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are often employed. Reduction reactions may utilize sodium borohydride or lithium aluminum hydride .
The mechanism of action for {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and disrupting downstream signaling pathways critical for cell proliferation and survival in cancer cells .
The compound is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point can vary based on purity and specific structural modifications.
Key chemical properties include:
{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several notable applications in scientific research:
The construction of the bicyclic pyrazolo[1,5-a]pyrimidine framework relies on cyclocondensation reactions between 5-aminopyrazole derivatives and 1,3-dicarbonyl synthons. Advanced protocols utilize ortho-ester intermediates to enhance regioselectivity and yield. Ethoxymethylene malononitrile reacts with 2-(p-tolylamino)acetohydrazide in ethanol under reflux to form 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile (2), a critical precursor. Subsequent treatment with triethyl orthoformate in acetic anhydride generates ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate (3), which undergoes ring closure with hydrazine hydrate to yield the saturated pyrazolo[1,5-a]pyrimidine core [5] [9].
Solvent selection profoundly impacts cyclization efficiency. Polar protic solvents (e.g., ethanol) facilitate higher conversions (>85%) compared to aprotic solvents like THF (<60%). Catalytic acetic acid (5-10 mol%) is essential for annulations involving sugar aldoses, enabling the synthesis of C7-functionalized analogs like 5 and 6 [5]. Key strategies include:
Table 1: Cyclocondensation Optimization Parameters
Precursor | Cyclizing Agent | Solvent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|---|
Formimidate 3 | Hydrazine hydrate | Ethanol | None | 78 | [9] |
Aldehyde derivative | D-Glucose | DMF | AcOH (5 mol%) | 65 | [5] |
β-Ketoester adduct | Ammonium acetate | Toluene | PTSA | 82 | [8] |
Electrophilic bromination at the C3 position exploits the inherent electron density distribution of the pyrazolo[1,5-a]pyrimidine ring. Nuclear magnetic resonance (NMR) studies confirm preferential electrophile attack at C3 due to:
N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves >95% regioselectivity for 3-bromo products. Kinetic profiling reveals second-order dependence on substrate and NBS concentration (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C). Bromination proceeds via a two-step mechanism:
Microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes while maintaining >90% yield. Solvent-free bromination using clay-supported NBS further enhances atom economy, reducing succinimide byproduct contamination [9].
Table 2: Bromination Reaction Optimization
Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NBS | DCM | 0 | 2.0 | 88 | >95% C3 |
Br₂ | AcOH | 25 | 1.5 | 76 | 85% C3 |
NBS | Solvent-free | 80 (MW) | 0.25 | 92 | >98% C3 |
The primary amine at C7 necessitates protection during downstream modifications due to its nucleophilic reactivity and oxidative sensitivity. tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups demonstrate optimal performance:
Notably, the Boc group resists migration during N-alkylation or halogenation at other ring positions. Reductive amination of the protected amine with aldehydes/ketones (NaBH₃CN, MeOH) introduces diverse C7-alkylamino chains, while acylation (acetyl chloride, pyridine) yields amide derivatives [7] [9].
Table 3: Protecting Group Performance Comparison
Protecting Group | Reagent | Conditions | Deprotection | Compatibility |
---|---|---|---|---|
Boc | Boc₂O, NaHCO₃ | THF/H₂O, 25°C, 12 h | TFA/DCM (1:1), 1 h | Acidic/basic conditions |
Fmoc | Fmoc-OSu, DIEA | DMF, 25°C, 6 h | 20% piperidine/DMF | Solid-phase synthesis |
Cbz | Cbz-Cl, NaOH | Dioxane/H₂O, 0°C, 2 h | H₂/Pd-C, MeOH | Hydrogenation-sensitive |
Microwave-enhanced synthesis significantly accelerates key steps in the production of {3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine. Cyclocondensation under microwave irradiation (150 W, 120°C) reduces reaction times from 12 hours to 20–30 minutes while improving yields by 15–20% versus conventional heating. Solvent-free bromination using NBS adsorbed on alumina (2.5:1 w/w) achieves 95% conversion in 10 minutes at 100°C, minimizing solvent waste [6] [8].
Glycosylation at C7 exemplifies microwave benefits: D-glucose coupling with the pyrazolopyrimidine core under solvent-free conditions (100 W, 80°C) completes in 45 minutes (vs. 24 hours conventionally), yielding 78% of the N-glycosyl derivative without hydrolytic side products. Reaction vessels must be pressurized (≤5 bar) to prevent volatile reagent loss during irradiation [6].
Table 4: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Conventional Method | Microwave Method | Yield Increase (%) | Time Reduction |
---|---|---|---|---|
Core cyclization | Ethanol, reflux, 12 h | DMF, 120°C, 150 W, 0.5 h | +18 | 24× |
C3 Bromination | DCM, 25°C, 2 h | Solvent-free, 100 W, 0.2 h | +14 | 6× |
C7 Glycosylation | EtOH, Δ, 24 h | Solvent-free, 80°C, 0.75 h | +22 | 32× |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8